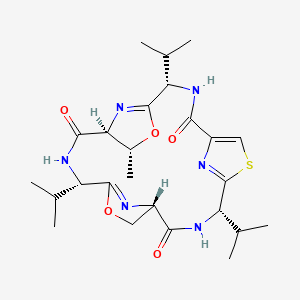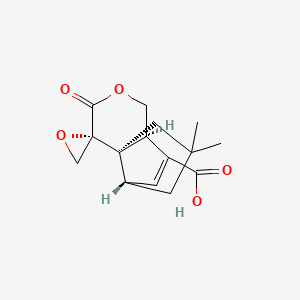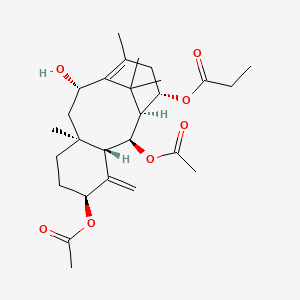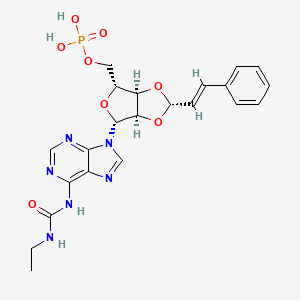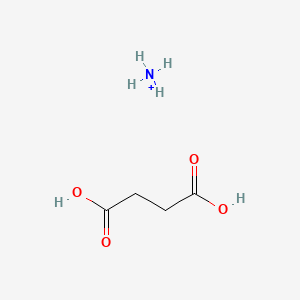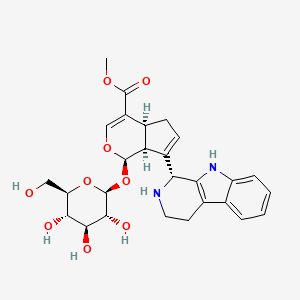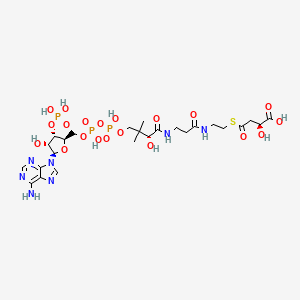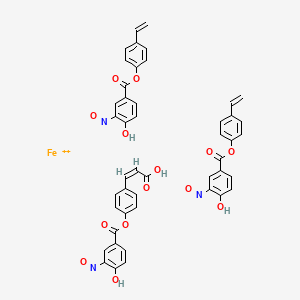![molecular formula C28H24HgN10O2S2 B1251713 mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate CAS No. 95514-79-7](/img/structure/B1251713.png)
mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate is a coordination compound where mercury(II) ions are coordinated with ligands, often used in various scientific and industrial applications. Mercury, being a heavy metal, has significant implications in environmental and health contexts due to its toxicity. The this compound is particularly notable for its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of the mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate typically involves the reaction of mercury(II) salts with suitable ligands under controlled conditions. For instance, a common method involves dissolving mercury(II) chloride in a solvent like methanol and then adding the ligand, such as 2-aminobenzonitrile, under microwave irradiation . This method is efficient and environmentally friendly, yielding a pale yellow complex characterized by various spectroscopic techniques.
Industrial Production Methods
Industrial production of the this compound often employs large-scale batch reactors where mercury(II) salts are reacted with ligands in the presence of solvents and catalysts. The reaction conditions, such as temperature, pH, and concentration, are optimized to maximize yield and purity. The resulting complex is then purified through crystallization or other separation techniques.
化学反応の分析
Types of Reactions
The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate undergoes several types of chemical reactions, including:
Oxidation and Reduction: Mercury(II) can be reduced to mercury(I) or elemental mercury under specific conditions.
Substitution: Ligands in the this compound can be substituted with other ligands, altering the complex’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving the this compound include reducing agents like sodium borohydride for reduction reactions and various ligands for substitution reactions. The reactions are typically conducted in solvents such as methanol or acetonitrile, under controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions may yield mercury(I) complexes or elemental mercury, while substitution reactions produce new Hg(II) complexes with different ligands .
科学的研究の応用
The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate has a wide range of applications in scientific research:
作用機序
The mechanism by which the mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate exerts its effects involves the coordination of mercury(II) ions with ligands, which can alter the electronic and structural properties of the complex. This coordination can affect the reactivity and stability of the complex, influencing its interactions with other molecules and ions . The molecular targets and pathways involved include binding to sulfhydryl groups in proteins and enzymes, disrupting their normal function .
類似化合物との比較
Similar Compounds
Mercury(II) chloride: A simple mercury(II) salt used in various chemical reactions.
Mercury(II) nitrate: Another mercury(II) salt with similar reactivity but different solubility and stability properties.
Mercury(II) thiocyanate: Known for its use in analytical chemistry and its unique structural properties.
Uniqueness
The mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate is unique due to its specific ligand coordination, which imparts distinct chemical and physical properties. Compared to other mercury(II) compounds, the this compound may exhibit enhanced stability, reactivity, and selectivity in various applications .
特性
CAS番号 |
95514-79-7 |
|---|---|
分子式 |
C28H24HgN10O2S2 |
分子量 |
797.3 g/mol |
IUPAC名 |
mercury(2+);2-[(E)-[[(E)-pyridin-2-ylmethylideneamino]carbamothioylhydrazinylidene]methyl]phenolate |
InChI |
InChI=1S/2C14H13N5OS.Hg/c2*20-13-7-2-1-5-11(13)9-16-18-14(21)19-17-10-12-6-3-4-8-15-12;/h2*1-10,20H,(H2,18,19,21);/q;;+2/p-2/b2*16-9+,17-10+; |
InChIキー |
AFZNTSNTKGIGMS-KNDMSLPOSA-L |
SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].[Hg+2] |
異性体SMILES |
C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C/C2=CC=CC=N2)[O-].C1=CC=C(C(=C1)/C=N/NC(=S)N/N=C/C2=CC=CC=N2)[O-].[Hg+2] |
正規SMILES |
C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].C1=CC=C(C(=C1)C=NNC(=S)NN=CC2=CC=CC=N2)[O-].[Hg+2] |
同義語 |
1-salicylidene-5-(2-pyridylmethylidene)isothiocarbonohydrazide-mercury (II) complex Hg(II)-PST complex |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



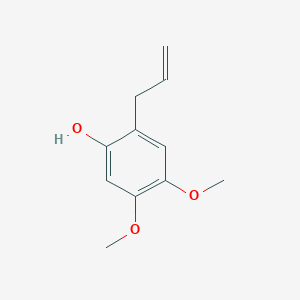
![1,1'-[1,12-Dodecanediylbis(oxy)]bisbenzene](/img/structure/B1251634.png)
